molecular formula C14H23Cl2NO B6070286 N-tert-butyl-4-(3-chlorophenoxy)butan-1-amine;hydrochloride

N-tert-butyl-4-(3-chlorophenoxy)butan-1-amine;hydrochloride

Cat. No.: B6070286
M. Wt: 292.2 g/mol
InChI Key: GYMPQBVYFJFEHZ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(3-chlorophenoxy)butan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a tert-butyl group, a chlorophenoxy group, and a butan-1-amine moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-(3-chlorophenoxy)butan-1-amine;hydrochloride typically involves a multi-step process. One common method includes the reaction of tert-butylamine with 3-chlorophenol to form the intermediate tert-butyl-3-chlorophenoxyamine. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol group.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of N-tert-butyl-4-(3-chlorophenoxy)butan-1-amine oxide.

    Reduction: Formation of N-tert-butyl-4-(3-hydroxyphenoxy)butan-1-amine.

    Substitution: Formation of N-tert-butyl-4-(3-methoxyphenoxy)butan-1-amine.

Scientific Research Applications

N-tert-butyl-4-(3-chlorophenoxy)butan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its amine functionality.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(3-chlorophenoxy)butan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenoxy group can interact with hydrophobic pockets in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-tert-butyl-4-chloroaniline: Shares the tert-butyl and chloro groups but lacks the phenoxy and butan-1-amine moieties.

    N-tert-butylhydroxylamine: Contains the tert-butyl and amine groups but differs in the presence of a hydroxyl group instead of the chlorophenoxy group.

Uniqueness: N-tert-butyl-4-(3-chlorophenoxy)butan-1-amine;hydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the chlorophenoxy and butan-1-amine groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.

Properties

IUPAC Name

N-tert-butyl-4-(3-chlorophenoxy)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO.ClH/c1-14(2,3)16-9-4-5-10-17-13-8-6-7-12(15)11-13;/h6-8,11,16H,4-5,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMPQBVYFJFEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC(=CC=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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